2-Fluoro-4-methoxy-1,3-dimethylbenzene
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Description
2-Fluoro-4-methoxy-1,3-dimethylbenzene is a chemical compound with the molecular formula C9H11FO . It is also known by its synonyms Benzene, 2-fluoro-4-methoxy-1,3-dimethyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, one fluoro group, and one methoxy group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.18 . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results.Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structure, it may undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
For instance, it might participate in reactions at the benzylic position, which could involve free radical bromination, nucleophilic substitution, or oxidation .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight and physical form, could influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methoxy-1,3-dimethylbenzene. For instance, factors such as temperature, pH, and the presence of other compounds could affect its reactivity and interactions with its targets .
properties
IUPAC Name |
3-fluoro-1-methoxy-2,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODKMVCMLMZAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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